molecular formula C23H24N6O4S B11091568 8-Ethyl-2-(4-{[(2-methylphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

8-Ethyl-2-(4-{[(2-methylphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B11091568
M. Wt: 480.5 g/mol
InChI Key: CCCOQYBJYSIHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ETHYL-2-(4-{[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of 8-ETHYL-2-(4-{[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

8-ETHYL-2-(4-{[(2-METHYLBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C23H24N6O4S

Molecular Weight

480.5 g/mol

IUPAC Name

8-ethyl-2-[4-[(2-methylbenzoyl)carbamothioyl]piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C23H24N6O4S/c1-3-27-13-17(21(32)33)18(30)16-12-24-22(25-19(16)27)28-8-10-29(11-9-28)23(34)26-20(31)15-7-5-4-6-14(15)2/h4-7,12-13H,3,8-11H2,1-2H3,(H,32,33)(H,26,31,34)

InChI Key

CCCOQYBJYSIHLA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC=C4C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.